molecular formula C17H25NO B4187170 N-(1-benzylpropyl)cyclohexanecarboxamide

N-(1-benzylpropyl)cyclohexanecarboxamide

Cat. No.: B4187170
M. Wt: 259.4 g/mol
InChI Key: CJVSMQUQSJMRCR-UHFFFAOYSA-N
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Description

N-(1-Benzylpropyl)cyclohexanecarboxamide is a carboxamide derivative featuring a cyclohexane ring linked to a carboxamide group substituted with a 1-benzylpropyl chain. This compound’s structural complexity—combining aromatic (benzyl) and aliphatic (cyclohexane, propyl) moieties—confers unique physicochemical and biological properties. These analogs highlight the importance of substituent effects on solubility, receptor binding, and metabolic stability.

Properties

IUPAC Name

N-(1-phenylbutan-2-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO/c1-2-16(13-14-9-5-3-6-10-14)18-17(19)15-11-7-4-8-12-15/h3,5-6,9-10,15-16H,2,4,7-8,11-13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVSMQUQSJMRCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=CC=C1)NC(=O)C2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47196927
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(1-benzylpropyl)cyclohexanecarboxamide with structurally related carboxamides, emphasizing differences in functional groups, biological activity, and physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Biological Activity/Properties References
This compound Cyclohexane + benzylpropyl carboxamide Hypothesized CNS modulation (inferred)
N-(1-Phenylethyl)cyclohexanecarboxamide Cyclohexane + phenylethyl carboxamide Potential enzyme/receptor interactions
N-Benzylcyclohexanecarboxamide Cyclohexane + benzyl carboxamide Reduced lipophilicity vs. benzylpropyl analog
1-Methylcyclohexanecarboxamide Cyclohexane + methyl carboxamide Enhanced reactivity due to methyl group
N-(2-Methylpropylcarbamoyl)cyclohexanecarboxamide Cyclohexane + branched alkyl chain Drug-like properties; agrochemical applications

Key Findings:

In contrast, the methyl group in 1-methylcyclohexanecarboxamide improves metabolic stability while maintaining moderate hydrophobicity .

Compounds like N-(4-(tetrazol-1-yl)phenyl)cyclohexanecarboxamide exhibit targeted bioactivity (e.g., xanthine oxidase inhibition), highlighting the role of aromatic heterocycles in modulating specificity .

Synthetic Complexity :

  • Multi-step synthesis is common for carboxamides with branched alkyl or aryl substituents (e.g., coupling agents like EDC/DCC, protective groups) .
  • The benzylpropyl chain may introduce steric hindrance, necessitating optimized reaction conditions for high yields .

Physicochemical and Pharmacokinetic Considerations

Table 2: Physicochemical Properties (Inferred)

Property This compound N-Benzylcyclohexanecarboxamide 1-Methylcyclohexanecarboxamide
Molecular Weight ~315 g/mol ~231 g/mol ~155 g/mol
LogP (Predicted) ~3.5 (high lipophilicity) ~2.8 ~1.2
Water Solubility Low Moderate High
Metabolic Stability Moderate (susceptible to CYP450) High High

Insights:

  • Compared to simpler analogs like 1-methylcyclohexanecarboxamide, the target compound’s size and hydrophobicity may limit blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-benzylpropyl)cyclohexanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(1-benzylpropyl)cyclohexanecarboxamide

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